![molecular formula C21H20N6O3 B13647177 N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide](/img/structure/B13647177.png)
N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a phenyl ring, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Introduction of the phenyl ring: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid.
Attachment of the acetamide group: This can be done through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Aplicaciones Científicas De Investigación
N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Industry: It can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory activity .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: These compounds also contain a nitrogen-rich heterocyclic ring and exhibit a wide range of biological activities.
Indole derivatives: Similar to pyrazolopyrimidines, indole derivatives have significant biological and medicinal applications.
Uniqueness
N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity can result in unique biological activities and therapeutic potential compared to other similar compounds.
Propiedades
Fórmula molecular |
C21H20N6O3 |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
N-[4-[6-[4-(2-hydroxyethyl)anilino]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C21H20N6O3/c1-13(29)23-15-6-8-17(9-7-15)27-19-18(12-22-27)20(30)26-21(25-19)24-16-4-2-14(3-5-16)10-11-28/h2-9,12,28H,10-11H2,1H3,(H,23,29)(H2,24,25,26,30) |
Clave InChI |
QCPOHLNEVJVBBL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)NC4=CC=C(C=C4)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



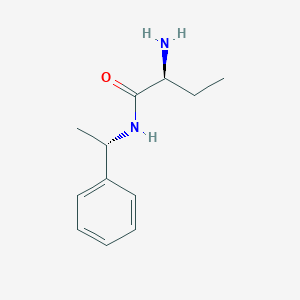
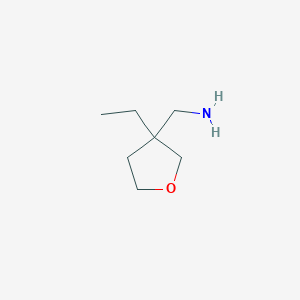
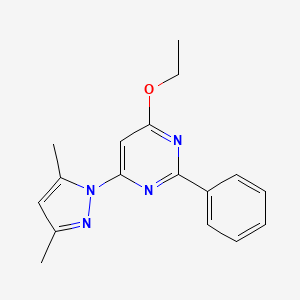
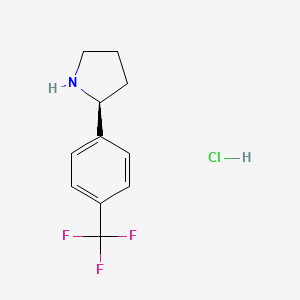
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13647129.png)
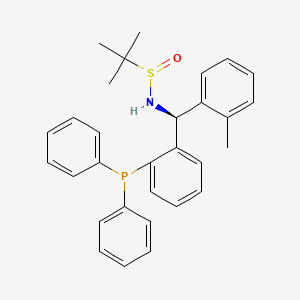
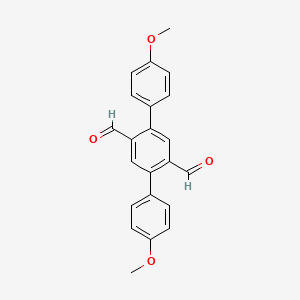
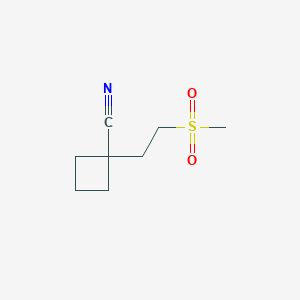


![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
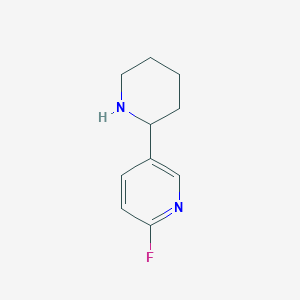
![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B13647175.png)
